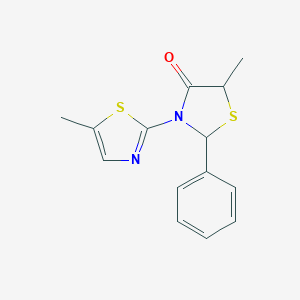
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one, also known as MTZPT or Mitizolam, is a thiazolobenzodiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
Mécanisme D'action
The exact mechanism of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act on the GABA-A receptor, which is the primary target of benzodiazepines. 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other symptoms.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. This compound has also been shown to have anticonvulsant and antihypertensive properties, making it a potential candidate for the treatment of epilepsy and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in laboratory experiments is its potent anxiolytic properties, which make it a useful tool for studying the mechanisms of anxiety and related disorders. However, one of the limitations of this compound is its potential for abuse and dependence, which must be carefully monitored in research studies.
Orientations Futures
There are several potential future directions for research on 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one. One possible avenue of investigation is the development of new analogs with improved therapeutic properties, such as increased selectivity for specific GABA-A receptor subtypes. Another area of interest is the study of the long-term effects of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one use, including the potential for tolerance and withdrawal symptoms. Finally, further research is needed to fully understand the mechanisms of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one and its potential applications in the treatment of anxiety and other disorders.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 2-phenyl-2-thiazoline-4-one in the presence of a base, followed by the addition of methyl iodide to form the final product. This method has been successfully used to produce 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in high yields and purity.
Applications De Recherche Scientifique
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies, particularly in the field of pharmacology. Research has shown that this compound has potent anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders such as generalized anxiety disorder, panic disorder, and social anxiety disorder.
Propriétés
Nom du produit |
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C14H14N2OS2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2OS2/c1-9-8-15-14(18-9)16-12(17)10(2)19-13(16)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3 |
Clé InChI |
WAVLUZKYVMGPIR-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
SMILES canonique |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)